molecular formula C31H32N4O7 B2600516 ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 931952-05-5

ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2600516
CAS No.: 931952-05-5
M. Wt: 572.618
InChI Key: ZFNUCXWYLSWGIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ester .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often utilize a radical approach. For example, catalytic protodeboronation of alkyl boronic esters paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been synthesized and characterized for various scientific applications. For instance, a study involved the synthesis of new quinazolines as potential antimicrobial agents, showcasing their antibacterial and antifungal activities against various pathogens. This research underscores the importance of quinazoline derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Another study focused on the synthesis of quinazolinone derivatives, evaluating their antimicrobial activity. These compounds were prepared through reactions with primary aromatic amines, heterocyclic amines, and diamines under different conditions, highlighting the versatility of quinazoline frameworks in synthesizing compounds with potential antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).

Molecular Docking Studies

Molecular docking studies on similar quinazoline derivatives have provided insights into their potential as inhibitors against specific biological targets. For example, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was examined through FT-IR, FT-Raman spectra, and molecular docking, revealing its inhibitory activity against pyrrole inhibitor, suggesting potential applications in drug design and discovery (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Cytotoxic Evaluation

Research into novel hexahydroquinoline derivatives containing a benzofuran moiety has shown promising cytotoxic effects against human cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy. Such studies contribute to our understanding of the structural requirements for anticancer activity and the development of new chemotherapeutic agents (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid", "Ethyl chloroformate", "Base" ], "Reaction": [ "Step 1: Dissolve 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid and a base in a suitable solvent.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture while stirring at a low temperature.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for a few hours.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

931952-05-5

Molecular Formula

C31H32N4O7

Molecular Weight

572.618

IUPAC Name

ethyl 4-[[2-[3-[[4-(3-methoxypropylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H32N4O7/c1-3-42-30(39)23-13-15-24(16-14-23)33-27(36)20-34-26-8-5-4-7-25(26)29(38)35(31(34)40)19-21-9-11-22(12-10-21)28(37)32-17-6-18-41-2/h4-5,7-16H,3,6,17-20H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

ZFNUCXWYLSWGIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC

solubility

not available

Origin of Product

United States

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